ML-109

Description

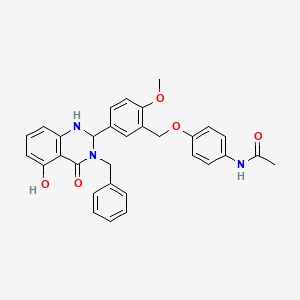

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVXFGNCHKHBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015743 | |

| Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186649-91-1 | |

| Record name | N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ML-109: A Potent and Selective Small-Molecule Agonist of the Thyroid-Stimulating Hormone Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a novel, orally available small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR). As the first selective, non-peptide agonist for the TSHR, this compound represents a significant pharmacological tool for studying thyroid biology and a potential therapeutic agent for conditions requiring TSHR stimulation, such as in the management of thyroid cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols for its characterization.

Introduction

The thyroid-stimulating hormone (TSH), a glycoprotein hormone, is the primary regulator of thyroid gland function, controlling the synthesis and secretion of thyroid hormones. Its actions are mediated by the TSH receptor (TSHR), a G-protein coupled receptor (GPCR). Dysregulation of the TSHR is implicated in various thyroid disorders. This compound (also known as CID-25246343 and NCGC00161870) was identified through high-throughput screening as a potent and selective agonist of the human TSHR.[1] Its small-molecule nature and oral availability make it a valuable tool for both basic research and clinical applications.

Chemical and Physical Properties

This compound is a dihydroquinazolin-4-one derivative.

| Property | Value |

| IUPAC Name | (S)-N-(4-((5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide |

| Molecular Formula | C31H29N3O5 |

| Molecular Weight | 523.58 g/mol |

| CAS Number | 1186649-91-1 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO (≥ 83.33 mg/mL) |

| Stability | Stable under neutral and basic conditions (t1/2 ~16 h), but degrades at low pH (t1/2 ~3 h)[1] |

Biological Activity and Mechanism of Action

This compound is a full agonist of the TSHR with high potency and selectivity.[1]

Potency and Efficacy

| Parameter | Value | Assay System |

| EC50 | 40 nM | TSHR activation (cAMP accumulation) in HEK293 cells |

Selectivity

This compound exhibits high selectivity for the human TSHR over other related glycoprotein hormone receptors.

| Receptor | EC50 |

| hTSHR | 40 nM |

| hFSHR | >100 µM |

| hLHCGR | >100 µM |

Mechanism of Action

This compound acts as an allosteric agonist, binding to the serpentine transmembrane domain of the TSHR.[2] This binding event stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by TSHR activation is through the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses. Additionally, the TSHR has been shown to couple to the Gq/11 alpha subunit (Gαq/11), activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Signaling Pathway of this compound via TSHR Gs Activation

Signaling Pathway of this compound via TSHR Gq/11 Activation

In Vitro Experimental Protocols

TSHR Activation Assay (cAMP Measurement using CNG Channels)

This primary assay quantitatively measures the agonist activity of this compound by detecting intracellular cAMP levels in a high-throughput format.

Experimental Workflow

Methodology:

-

Cell Culture: HEK293 cells stably co-expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., Geneticin and Puromycin) at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded into 1536-well plates at an appropriate density and incubated for 18-24 hours.

-

This compound, a reference agonist (e.g., TSH), or vehicle control is added to the wells at various concentrations.

-

The plates are incubated for 30-60 minutes at 37°C to allow for receptor activation and subsequent cAMP production.

-

A fluorescent membrane potential-sensitive dye is added to each well. The increase in intracellular cAMP opens the CNG channels, leading to cation influx and membrane depolarization, which is detected as a change in fluorescence.

-

Fluorescence intensity is measured using a plate reader, and the data is analyzed to determine the EC50 value for this compound.

-

Selectivity Assays

To determine the selectivity of this compound, similar cAMP accumulation assays are performed using HEK293 cells expressing other glycoprotein hormone receptors, namely the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone/choriogonadotropin receptor (LHCGR). The protocol is identical to the TSHR activation assay, with the respective cell lines and reference ligands (FSH and LH/hCG) being used.

In Vivo Experimental Protocol

The in vivo efficacy of this compound is assessed by its ability to stimulate thyroid function in a mouse model.

Methodology:

-

Animal Model: Female BALB/c mice (8-12 weeks old) are used.

-

Compound Administration: this compound is formulated for oral or intraperitoneal administration. Mice are treated daily for a specified period (e.g., 3-7 days).

-

Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis, and thyroid glands are harvested for gene expression analysis.

-

Endpoints:

-

Serum Free Thyroxine (fT4) Measurement: Serum fT4 levels are quantified using a commercially available radioimmunoassay (RIA) or ELISA kit.

-

Thyroid Gene Expression Analysis:

-

Total RNA is extracted from the thyroid glands.

-

cDNA is synthesized by reverse transcription.

-

Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key thyroid function genes, including thyroglobulin (Tg), thyroperoxidase (TPO), and the sodium-iodide symporter (NIS). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the NIH Probe Report.

Synthetic Scheme Overview

A detailed synthetic route involves the coupling of key intermediates, followed by cyclization and final modification steps to yield the this compound structure. For specific reagents and reaction conditions, refer to the supplementary information of the relevant publications.

Conclusion

This compound is a groundbreaking small-molecule agonist of the TSHR, offering high potency and selectivity. Its discovery and characterization provide the scientific community with a powerful tool to dissect the complexities of thyroid hormone regulation and TSHR signaling. The detailed methodologies presented in this guide offer a framework for the further investigation and potential therapeutic development of this compound and similar compounds. Its oral bioavailability and demonstrated in vivo activity underscore its potential as a future therapeutic agent for thyroid-related disorders.

References

- 1. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of ML-109 on the Thyrotropin Receptor (TSHR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule allosteric agonist of the thyrotropin receptor (TSHR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. This compound acts as a full agonist, primarily activating the Gαs-cAMP signaling cascade, with an EC50 of 40 nM.[1] Its binding site is located within the transmembrane helical bundle of the TSHR, distinct from the orthosteric binding site of thyroid-stimulating hormone (TSH). While the primary signaling pathway is well-established, this guide also explores the potential for Gq/11-mediated signaling and β-arrestin recruitment. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the pharmacological properties of this compound and similar molecules.

Introduction

The thyrotropin receptor (TSHR) is a member of the glycoprotein hormone receptor subfamily of G protein-coupled receptors (GPCRs) and plays a pivotal role in regulating thyroid function. Its activation by the endogenous ligand, thyroid-stimulating hormone (TSH), initiates a cascade of signaling events that control the synthesis and release of thyroid hormones. Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease and hypothyroidism.

This compound has emerged as a valuable pharmacological tool for studying TSHR function and as a potential therapeutic agent. As a small-molecule allosteric agonist, it offers the advantage of oral bioavailability and the ability to modulate receptor function in a manner distinct from the endogenous ligand. This guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed resource for researchers in the field.

Binding and Allosteric Modulation

This compound functions as an allosteric agonist, binding to a site topographically distinct from the TSH binding site. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the structural basis of this compound's interaction with the TSHR.

Binding Site: this compound binds within a pocket formed by the transmembrane (TM) helices of the TSHR.[2] This allosteric binding site is located deep within the seven-transmembrane bundle. Structural studies of the TSHR in complex with TSH, the activating autoantibody M22, and this compound have revealed that this compound stabilizes the active conformation of the receptor.

Mechanism of Allosteric Activation: By binding to the transmembrane domain, this compound promotes a conformational change in the receptor that is conducive to G protein coupling and subsequent signaling. This allosteric mechanism allows this compound to activate the TSHR independently of the orthosteric ligand, TSH.

Signaling Pathways

The TSHR is known to couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary and most well-characterized pathway activated by this compound is the Gαs-adenylyl cyclase pathway.

Gαs-cAMP Pathway

Activation of the TSHR by this compound leads to the coupling of the Gαs protein subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately leading to the physiological effects of TSHR activation, such as thyroid hormone synthesis and secretion. This compound is a full agonist for this pathway.[1]

Gαq/11-PLC Pathway

The TSHR can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). While TSH is known to activate this pathway, there is a lack of specific quantitative data on the effect of this compound on Gαq/11-mediated signaling. Further research is required to fully characterize the biased agonism of this compound with respect to the Gαs and Gαq/11 pathways.

β-Arrestin Recruitment

Upon GPCR activation, β-arrestins are recruited to the receptor, leading to desensitization and internalization, as well as initiating G protein-independent signaling cascades. The TSHR is known to be internalized predominantly by β-arrestin 2.[4] However, there is currently no specific quantitative data available on this compound-mediated β-arrestin recruitment to the TSHR.

ERK Phosphorylation

Activation of the TSHR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell proliferation and differentiation. The activation of ERK by TSHR can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at the TSHR.

| Parameter | Value | Assay | Reference |

| EC50 | 40 nM | cAMP accumulation | |

| Agonism | Full Agonist | cAMP accumulation | |

| Selectivity | No activity at FSHR or LHCGR | Not specified |

EC50: Half maximal effective concentration; FSHR: Follicle-stimulating hormone receptor; LHCGR: Luteinizing hormone/choriogonadotropin receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This assay is used to quantify the production of cAMP in response to TSHR activation.

Principle: This assay measures the intracellular concentration of cAMP produced upon stimulation of the TSHR. The most common methods involve competitive immunoassays using either fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.

Materials:

-

HEK293 or CHO cells stably expressing the human TSHR (HEK293-TSHR or CHO-TSHR)

-

Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

TSH (as a positive control)

-

cAMP assay kit (e.g., HTRF-based or ELISA-based)

Procedure:

-

Cell Culture: Culture HEK293-TSHR or CHO-TSHR cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well or 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and TSH in assay buffer.

-

Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well and incubate for 30 minutes at 37°C. c. Add the diluted compounds (this compound or TSH) to the wells and incubate for 30-60 minutes at 37°C. d. Lyse the cells according to the cAMP assay kit manufacturer's instructions. e. Measure the cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of ERK1/2 in response to TSHR activation.

Principle: The AlphaScreen SureFire assay is a bead-based immunoassay. In the presence of phosphorylated ERK (p-ERK), antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of p-ERK.

Materials:

-

CHO-K1 cells stably expressing the human TSHR (CHO-TSHR)

-

Cell culture medium (DMEM/F12) with 10% FBS and selection antibiotics

-

Serum-free medium

-

This compound

-

TSH (as a positive control)

-

AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

-

White 384-well microplates

Procedure:

-

Cell Culture and Seeding: a. Culture CHO-TSHR cells in complete medium. b. Seed 25,000 cells per well in a 96-well half-area tissue culture plate and allow them to attach for 4 hours at 37°C. c. Replace the medium with 45 µL of serum-free medium and incubate for 18 hours to serum-starve the cells.

-

Compound Stimulation: a. Add 5 µL of this compound or TSH at various concentrations to the wells. b. Incubate for 5 minutes at room temperature.

-

Cell Lysis: a. Remove the medium and add lysis buffer provided in the kit. b. Incubate for a specified time according to the kit protocol to lyse the cells.

-

Detection: a. Transfer the cell lysates to a white 384-well Proxiplate™. b. Add the AlphaScreen beads (donor and acceptor beads pre-mixed with antibodies) in a single step. c. Incubate the plate for 2 hours at room temperature in the dark. d. Read the plate on an AlphaScreen-compatible microplate reader.

-

Data Analysis: a. Normalize the data to the maximal response obtained with a positive control (e.g., 0.3% FBS). b. Plot the signal against the log of the agonist concentration and determine the EC50 value.

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound at the TSHR.

Experimental Workflow: cAMP Assay

Caption: Workflow for a cell-based cAMP accumulation assay.

Logical Relationship: Allosteric Modulation

Caption: Allosteric modulation of TSHR by this compound.

Conclusion

This compound is a well-characterized small-molecule allosteric agonist of the TSHR that potently and fully activates the Gαs-cAMP pathway. Its defined mechanism of action and binding site make it an invaluable tool for probing TSHR function and for the development of novel therapeutics for thyroid diseases. While its effects on the canonical Gαs pathway are clear, further investigation into its potential biased agonism, specifically its influence on Gαq/11 and β-arrestin signaling, will provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their future studies of TSHR modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The human thyrotropin receptor activates G-proteins Gs and Gq/11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

ML-109: A Selective TSHR Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML-109 is a potent and selective, orally available small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) pivotal to thyroid function. With a half-maximal effective concentration (EC50) of 40 nM, this compound demonstrates high selectivity for the human TSHR over other glycoprotein hormone receptors, such as the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR)[1][2][3][4]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, detailed experimental protocols for its characterization, and its potential applications in research and therapeutics.

Introduction to TSHR and the Role of Selective Agonists

The TSHR is a primary regulator of thyroid gland function, controlling the synthesis and release of thyroid hormones. Its signaling is complex, primarily mediated through the Gsα-adenylyl cyclase-cAMP pathway, which stimulates thyroid hormone production, and the Gq/11-phospholipase C-inositol phosphate (IP) pathway, which is also involved in thyroid cell function[5]. Dysregulation of TSHR signaling is implicated in various thyroid disorders.

Small-molecule agonists of the TSHR, like this compound, offer significant advantages over recombinant human TSH (rhTSH), including oral bioavailability and potentially lower manufacturing costs. These compounds are valuable tools for studying TSHR biology and represent promising candidates for therapeutic applications, such as in the management of thyroid cancer.

Pharmacological Profile of this compound

This compound is a full agonist at the TSHR, meaning it can elicit a maximal response comparable to the endogenous ligand, TSH. It interacts with the serpentine transmembrane domain of the receptor, a characteristic of allosteric modulators.

Quantitative Data

The following table summarizes the available quantitative pharmacological data for this compound and related compounds.

| Parameter | Value | Receptor | Species | Comments | Reference |

| EC50 | 40 nM | TSHR | Human | cAMP accumulation assay. | |

| EC50 | >100 µM | FSHR | Human | Demonstrates high selectivity. | |

| EC50 | >100 µM | LHCGR | Human | Demonstrates high selectivity. | |

| Ki | Not Reported | TSHR | - | While the EC50 is known, the binding affinity (Ki) has not been publicly reported. | |

| In Vivo Efficacy | Not Reported for this compound | - | Mouse | A related compound, E2 (an enantiomer of C2, from which this compound is derived), has shown to be as efficacious as rhTSH in increasing serum T4 levels in mice. |

Mechanism of Action and Signaling Pathways

This compound, upon binding to the TSHR, primarily activates the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is the principal driver of thyroid hormone synthesis and release. The TSHR can also couple to the Gq/11 pathway, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and its metabolite, inositol monophosphate (IP1), can be measured as an indicator of Gq/11 pathway activation. While this compound is known to be a potent TSHR agonist, its potential for biased agonism, preferentially activating one pathway over the other, has not been fully elucidated with comparative EC50 values for both cAMP and IP1 pathways.

TSHR Signaling Pathway Activated by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

cAMP Accumulation Assay (Gs Pathway Activation)

This assay quantifies the production of cAMP in response to TSHR activation.

Materials:

-

HEK293 cells stably expressing the human TSHR (HEK-TSHR).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Assay buffer: DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

TSH standard.

-

cAMP assay kit (e.g., HTRF-based or luminescence-based).

-

96-well white, clear-bottom cell culture plates.

Protocol:

-

Cell Seeding: Seed HEK-TSHR cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and TSH (as a positive control) in assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using a plate reader compatible with the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay (Gq Pathway Activation)

This assay measures the accumulation of IP1, a stable metabolite of IP3, to quantify Gq pathway activation.

Materials:

-

HEK-TSHR cells.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

This compound stock solution.

-

TSH standard.

-

IP1 assay kit (e.g., HTRF-based).

-

384-well white cell culture plates.

Protocol:

-

Cell Seeding: Seed HEK-TSHR cells into 384-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound and TSH in stimulation buffer.

-

Cell Stimulation:

-

Add the compound dilutions to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

-

Cell Lysis and Detection: Add the HTRF lysis reagents and detection antibodies (IP1-d2 and anti-IP1 cryptate) according to the kit protocol.

-

Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot against the agonist concentration to determine the EC50.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure to assess the in vivo activity of a TSHR agonist.

Materials:

-

Male CD-1 or similar mouse strain.

-

This compound formulated for oral administration.

-

Recombinant human TSH (rhTSH) for positive control (intraperitoneal injection).

-

Vehicle control.

-

Blood collection supplies.

-

Thyroxine (T4) ELISA kit.

Protocol:

-

Acclimatization: Acclimate mice for at least one week before the experiment.

-

Dosing:

-

Administer this compound orally (e.g., by gavage) at various doses.

-

Administer rhTSH via intraperitoneal injection as a positive control.

-

Administer vehicle to the control group.

-

-

Blood Sampling: Collect blood samples at different time points post-administration (e.g., 4, 8, 24 hours).

-

Serum T4 Measurement: Separate serum and measure the concentration of total T4 using an ELISA kit.

-

Data Analysis: Compare the serum T4 levels between the different treatment groups and the control group to assess the in vivo efficacy of this compound.

Visualizations

Experimental Workflow for this compound Characterization

References

- 1. Biased signaling by thyroid-stimulating hormone receptor–specific antibodies determines thyrocyte survival in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etj.bioscientifica.com [etj.bioscientifica.com]

- 3. A Gq Biased Small Molecule Active at the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to ML-109: A Potent and Selective TSHR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed representative experimental protocols for its synthesis and for the characterization of its activity are provided, along with a visualization of its signaling pathway. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, also known as CID-25246343 and (S)-(+)-NCGC00161870, is a member of the dihydroquinazolin-4-one class of compounds.[1] Its chemical structure and key identifiers are presented below.

IUPAC Name: (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide[2]

Chemical Formula: C₃₁H₂₉N₃O₅[1][3]

Molecular Weight: 523.58 g/mol [3]

CAS Number: 1186649-91-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Appearance | White to light yellow solid | |

| Exact Mass | 523.21 u | |

| Solubility (DMSO) | 83.33 mg/mL (159.15 mM) | |

| Solubility (PBS, pH 7.4) | 2 µM | |

| Stability | Stable at neutral and basic conditions (t½ ~16 h), degrades at low pH (t½ ~3 h) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |

Biological Activity

This compound is a potent and full agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR). It exhibits high selectivity for the human TSHR over other related glycoprotein hormone receptors such as the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).

In Vitro Activity

The potency of this compound has been determined using a cell-based assay that measures the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the TSHR signaling cascade.

| Parameter | Value | Receptor | Assay Type | Source |

| EC₅₀ | 40 nM | Human TSHR | cAMP accumulation assay | |

| EC₅₀ | >100 µM | Human FSHR | cAMP accumulation assay | |

| EC₅₀ | >100 µM | Human LHCGR | cAMP accumulation assay |

In primary cultures of human thyrocytes, this compound has been shown to increase the mRNA levels of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, and the sodium-iodide symporter.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric agonist, binding to the serpentine transmembrane domain of the TSHR. This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.

Caption: this compound signaling pathway via TSHR and Gs protein activation.

Experimental Protocols

The following sections provide representative protocols for the synthesis of this compound and for a functional assay to determine its activity. These are based on published information and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of analogous compounds.

Caption: General workflow for the synthesis of this compound.

Representative Protocol:

-

Amide Formation: A commercially available carboxylic acid precursor is coupled with benzylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by aqueous workup and purified by column chromatography.

-

Demethylation: The resulting amide intermediate is subjected to demethylation. This can be achieved using a reagent such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction is carefully quenched, and the product is isolated and purified.

-

Alkylation: The demethylated intermediate is then alkylated with an appropriate alkoxybenzyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. The reaction mixture is heated to facilitate the reaction. After completion, the final product, this compound, is isolated and purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to quantify cAMP levels in cells following treatment with this compound.

Materials:

-

HEK293 cells stably expressing the human TSHR.

-

This compound stock solution (in DMSO).

-

HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture the TSHR-expressing HEK293 cells to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000 cells/well).

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add a small volume (e.g., 5 µL) of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Cell Seeding: Add 5 µL of the cell suspension to each well containing the compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-protein activation and cAMP production.

-

Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate (pre-diluted in lysis buffer according to the manufacturer's instructions) to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The ratio of the fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio indicates an increase in intracellular cAMP. The data is then plotted as the 665/620 ratio against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Caption: Workflow for the HTRF cAMP assay to determine this compound activity.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the TSHR. Its potency, selectivity, and oral availability make it a significant compound for both basic research and as a potential lead for the development of therapeutics for conditions involving the TSHR. The information and protocols provided in this guide offer a comprehensive resource for scientists working with this important molecule.

References

The Discovery and Synthesis of ML-109: A Small-Molecule Agonist of the Thyrotropin Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent and selective small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a key regulator of thyroid gland function. Its discovery represents a significant advancement in the development of non-peptidic modulators for G-protein coupled receptors (GPCRs), offering a valuable pharmacological tool for studying TSHR biology and a potential therapeutic agent for conditions requiring TSHR activation. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

This compound was identified through a quantitative high-throughput screening (qHTS) campaign designed to discover novel small-molecule agonists of the TSHR. The screening utilized a cell-based assay that measured the activation of the TSHR by monitoring changes in intracellular cyclic AMP (cAMP) levels.

High-Throughput Screening (HTS)

A library of 73,180 compounds was screened in a 1536-well plate format using a HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel, which serves as a biosensor for cAMP levels[1]. This primary screen identified 276 initial hits that activated the TSHR.

Hit Confirmation and Selectivity Profiling

The initial hits were subjected to a series of secondary assays to confirm their activity and assess their selectivity. A time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP assay was used as an orthogonal method to confirm the agonist activity of the compounds at the TSHR[2]. To eliminate false positives, compounds were also tested against a parental HEK293 cell line lacking the TSHR. Compounds that showed activity in the parental cell line were excluded from further consideration. This rigorous process led to the identification of 49 true small-molecule TSHR agonists[2]. This compound, also referred to as CID-25246343 or (S)-(+)-NCGC00161870, emerged from this screening and subsequent lead optimization efforts as a potent and selective TSHR agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide | |

| Molecular Formula | C31H29N3O5 | --INVALID-LINK-- |

| Molecular Weight | 523.58 g/mol | --INVALID-LINK-- |

| CAS Number | 1186649-91-1 |

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (TSHR) | 40 nM | HEK293-TSHR | cAMP accumulation | --INVALID-LINK-- |

| Selectivity | >100 µM (LHCGR, FSHR) | HEK293-LHCGR/FSHR | cAMP accumulation | --INVALID-LINK-- |

TSHR Signaling Pathway

Activation of the TSHR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Experimental Protocols

High-Throughput Screening for TSHR Agonists

This protocol describes the primary quantitative high-throughput screening assay used for the discovery of this compound[1].

Workflow Diagram:

Materials:

-

HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel.

-

Assay medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Membrane potential dye.

-

Compound libraries dissolved in DMSO.

-

1536-well solid bottom white plates.

Procedure:

-

Seed 1000 HEK293-TSHR-CNG cells in 4 µL of assay medium per well into 1536-well plates.

-

Incubate the plates for 18-30 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 4 µL of membrane potential dye to each well.

-

Incubate the plates for 30 minutes at room temperature.

-

Add 20 nL of library compounds at seven or fifteen different concentrations (ranging from 0.32 nM to 25.0 µM) to the assay plates.

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence of each well using a plate reader to detect changes in membrane potential, which correlate with cAMP levels.

-

Analyze the data to identify compounds that induce a concentration-dependent increase in fluorescence, indicating TSHR agonist activity.

TSHR Activation Assay (cAMP Measurement)

This protocol describes a common method for measuring TSHR activation by quantifying intracellular cAMP levels using a chemiluminescent immunoassay[3].

Materials:

-

Human thyrocytes or a cell line expressing the TSHR (e.g., CHO-K1-hTSHR).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

This compound or other test compounds.

-

Bovine TSH (bTSH) as a positive control.

-

cAMP-Screen™ Chemiluminescent Immunoassay System or equivalent.

-

48-well plates.

Procedure:

-

Seed 2.5 x 10^4 cells per well in 48-well plates and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with 0.5 mM IBMX in assay buffer for 30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Add varying concentrations of this compound or bTSH to the wells.

-

Incubate for 60 minutes at 37°C in a humidified 5% CO2 incubator.

-

Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Determine the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chemiluminescent immunoassay.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the substituted quinazolinone core. The following is a representative synthetic scheme based on established methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.

Synthetic Scheme Diagram:

Step 1: Synthesis of N-benzyl-2-amino-6-hydroxybenzamide 2-Amino-6-hydroxybenzoic acid is reacted with a suitable acylating agent, followed by amidation with benzylamine to yield N-benzyl-2-amino-6-hydroxybenzamide.

Step 2: Synthesis of the Aldehyde Intermediate The aldehyde intermediate, 4-((4-acetamidophenoxy)methyl)-3-methoxybenzaldehyde, is prepared by the etherification of 4-hydroxy-3-methoxybenzaldehyde with a suitable 4-acetamidophenyl derivative.

Step 3: Cyclocondensation to form the Quinazolinone Core N-benzyl-2-amino-6-hydroxybenzamide is condensed with the aldehyde intermediate from Step 2 in the presence of a suitable catalyst and solvent (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) to form the 2,3-dihydroquinazolin-4(1H)-one ring system of this compound.

Step 4: Final Deprotection and Purification Any protecting groups used in the synthesis are removed, and the final product, this compound, is purified by column chromatography or recrystallization. The stereochemistry at the chiral center is typically established using a chiral starting material or through chiral separation of the final racemic mixture.

(Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, would be found in the primary literature or a dedicated synthetic chemistry publication.)

Conclusion

This compound is a valuable chemical probe for the TSHR, discovered through a rigorous high-throughput screening campaign. Its potency and selectivity make it an excellent tool for investigating the physiological and pathological roles of TSHR signaling. The synthetic route, while multi-step, utilizes established chemical transformations, allowing for its preparation in a laboratory setting. Further studies on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for novel therapeutic strategies for thyroid-related disorders.

References

- 1. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Thyroid Therapeutics: A Technical Guide to Small-Molecule TSHR Agonists

For Researchers, Scientists, and Drug Development Professionals

The thyroid-stimulating hormone receptor (TSHR) is a key regulator of thyroid gland function and a significant therapeutic target for a range of thyroid disorders.[1][2] While recombinant human TSH (rhTSH) has been a valuable tool, its high cost and parenteral administration limit its broader application.[3][4] The advent of orally available, small-molecule TSHR agonists represents a paradigm shift, offering the potential for more accessible and convenient treatment options for conditions like thyroid cancer and hypothyroidism.[3] This technical guide provides an in-depth overview of the biological activity of these pioneering compounds, focusing on their signaling mechanisms, quantitative biological data, and the experimental protocols used for their characterization.

TSHR Signaling: A Multi-faceted Network

The TSHR, a member of the G protein-coupled receptor (GPCR) superfamily, orchestrates a complex network of intracellular signaling pathways upon activation. The binding of TSH or a small-molecule agonist induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent propagation of downstream signals. The two primary pathways initiated by TSHR activation are the Gαs-cAMP and the Gαq-PLC pathways.

Key Signaling Cascades:

-

Gαs-cAMP Pathway: This is the canonical signaling pathway for the TSHR. Activation of Gαs stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This cascade is crucial for the expression of genes involved in thyroid hormone synthesis, such as thyroglobulin (Tg), thyroperoxidase (TPO), and the sodium-iodide symporter (NIS).

-

Gαq/11-PLC Pathway: The TSHR can also couple to Gαq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the regulation of thyroid cell function and proliferation.

-

Other G Protein Involvement: Evidence suggests that the TSHR can also signal through other G protein subtypes, including Gβγ and Gα12/13, further diversifying its cellular responses.

Below is a diagram illustrating the primary TSHR signaling pathways.

Quantitative Biological Activity of Small-Molecule TSHR Agonists

The development of small-molecule TSHR agonists has been propelled by quantitative high-throughput screening (qHTS) and subsequent medicinal chemistry efforts. These efforts have yielded several promising compounds with varying potencies and efficacies. The tables below summarize the key quantitative data for some of the most well-characterized small-molecule TSHR agonists.

In Vitro Potency in cAMP Assays

| Compound | Cell Line | EC50 (nM) | Reference |

| Org41841 | CHO-hTSHR | Partial Agonist | |

| Compound 2 | HEK-TSHR | 46 | |

| C2 | HEK-TSHR | 46 | |

| E1 | HEK-TSHR | 217 | |

| E2 | HEK-TSHR | 18 | |

| MS437 | CHO-luciferase-TSHR | 130 | |

| MS438 | CHO-luciferase-TSHR | 53 | |

| NCGC00161870 | HEK-TSHR | Full Agonist |

In Vitro Efficacy in Primary Human Thyrocytes

| Compound (10 µM) | Target Gene | Fold Increase in mRNA (over basal) | Reference |

| C2 | Thyroperoxidase (TPO) | 92 ± 13 | |

| Sodium-Iodide Symporter (NIS) | 20 ± 2.5 | ||

| E1 | Thyroperoxidase (TPO) | 55 ± 9 | |

| Sodium-Iodide Symporter (NIS) | 3.6 ± 0.6 | ||

| E2 | Thyroperoxidase (TPO) | 137 ± 21 | |

| Sodium-Iodide Symporter (NIS) | 121 ± 6.4 | ||

| MS437 & MS438 | Thyroglobulin (Tg), NIS, TSHR | Upregulation observed | |

| Compound 2 | Tg, TPO, NIS, DIO2 | Increased mRNA levels |

In Vivo Efficacy in Mice

| Compound | Administration Route | Effect | Reference |

| Compound 2 | Oral gavage | Increased serum thyroxine and thyroidal radioiodide uptake | |

| E2 | Oral | 2.8-fold increase in radioactive iodine uptake | |

| C2 | Oral | 1.5-fold increase in radioactive iodine uptake | |

| MS437 & MS438 | Intraperitoneal | Increased serum thyroxine |

Key Experimental Methodologies

The discovery and characterization of small-molecule TSHR agonists rely on a suite of robust in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.

Quantitative High-Throughput Screening (qHTS) for TSHR Agonists

This workflow outlines the process of identifying novel small-molecule TSHR agonists from large chemical libraries.

Protocol:

-

Cell Line: A HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel is commonly used.

-

Assay Principle: Agonist binding to the TSHR increases intracellular cAMP, which opens the CNG channels, leading to membrane depolarization. This change in membrane potential is detected by a fluorescent dye.

-

Procedure:

-

Cells are dispensed into 1536-well plates.

-

Compounds from a chemical library are added at multiple concentrations using a robotic system.

-

After a 30-minute incubation at room temperature, the change in fluorescence is measured.

-

-

Hit Confirmation: Active compounds are then tested in an orthogonal assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, to confirm their agonist activity and rule out artifacts from the primary screen.

In Vitro cAMP Accumulation Assay (HTRF)

Objective: To quantify the potency and efficacy of a compound in stimulating cAMP production.

Materials:

-

HEK293 cells stably expressing the human TSHR.

-

HTRF cAMP detection kit.

-

Test compounds and a reference agonist (e.g., bovine TSH).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Assay plates (e.g., 96-well or 384-well).

Protocol:

-

Cell Seeding: Seed HEK-TSHR cells into the assay plate and culture overnight.

-

Pre-incubation: Remove the culture medium and incubate the cells with a buffer containing IBMX for 1 hour at 37°C.

-

Compound Addition: Add serial dilutions of the test compounds or TSH to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

-

Signal Measurement: After incubation as per the manufacturer's instructions, read the fluorescence at the appropriate wavelengths to determine the HTRF ratio, which is proportional to the amount of cAMP produced.

-

Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Gene Expression Analysis in Primary Human Thyrocytes

Objective: To assess the ability of a compound to stimulate the expression of thyroid-specific genes.

Protocol:

-

Cell Culture: Isolate primary human thyrocytes from thyroid tissue and culture them to form a confluent monolayer.

-

Compound Treatment: Treat the thyrocytes with the test compound (e.g., at a concentration of 10 µM) or TSH for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., TPO, NIS, Tg) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in mRNA expression for each target gene in the treated samples relative to the vehicle-treated control.

In Vivo Thyroid Function Assessment in Mice

Objective: To evaluate the in vivo efficacy of a compound to stimulate thyroid function.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Radioiodide Uptake: At a specified time after compound administration, inject the mice with radioactive iodine (e.g., ¹²⁵I). After a further incubation period, sacrifice the animals, excise the thyroid glands, and measure the radioactivity to determine the percentage of iodide uptake.

-

Serum Thyroxine (T4) Measurement: Collect blood samples at various time points after compound administration. Separate the serum and measure the concentration of T4 using an appropriate immunoassay.

-

Data Analysis: Compare the radioiodide uptake and serum T4 levels in the compound-treated group to those in a vehicle-treated control group.

This comprehensive guide provides a foundational understanding of the biological activity of small-molecule TSHR agonists. The continued development of these compounds holds immense promise for advancing the management of thyroid diseases.

References

In vitro characterization of ML-109 potency and efficacy

- 1. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. P-1108. Efficacy and Safety of Investigational Therapeutic Microbiome SER-109 in Recurrent Clostridioides difficile Infection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Selectivity profile of ML-109 against other glycoprotein hormone receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML-109, a small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The document details its activity at the primary target receptor in comparison to other closely related glycoprotein hormone receptors, namely the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). This guide is intended to provide researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate and utilize this compound in preclinical research.

Executive Summary

This compound is a potent and highly selective agonist for the human Thyroid Stimulating Hormone Receptor (TSHR)[1][2][3][4][5]. It demonstrates full agonist activity at the TSHR with a half-maximal effective concentration (EC50) in the nanomolar range. Crucially for its potential as a research tool and therapeutic lead, this compound exhibits negligible activity at the homologous glycoprotein hormone receptors, FSHR and LHCGR, highlighting its exceptional selectivity. This selectivity is critical for eliciting specific physiological responses mediated by the TSHR without off-target effects on reproductive functions governed by FSHR and LHCGR.

Quantitative Selectivity Profile

The selectivity of this compound has been quantified through in vitro functional assays that measure the dose-dependent activation of the TSHR, FSHR, and LHCGR. The potency of this compound is summarized in the table below.

| Receptor | Ligand | EC50 (nM) | Selectivity over TSHR |

| TSHR | This compound | 40 | - |

| FSHR | This compound | >100,000 | >2500-fold |

| LHCGR | This compound | >100,000 | >2500-fold |

| Table 1: Potency and Selectivity of this compound. EC50 values represent the concentration of this compound required to elicit a half-maximal response in functional assays. The data demonstrates the high potency of this compound for the TSHR and its significantly lower potency for FSHR and LHCGR. |

Signaling Pathway

The TSHR, FSHR, and LHCGR are all G-protein coupled receptors (GPCRs) that primarily couple to the Gαs signaling pathway. Upon agonist binding, these receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. The selectivity of this compound ensures that this signaling cascade is initiated only in cells expressing TSHR.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of ML-109

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 (also known as CID-25246343) is a pioneering small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR). As the first selective and orally available non-peptide agonist for this receptor, this compound presents a significant tool for studying TSHR biology and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized for its characterization. It is important to note that detailed public information regarding the toxicology and pharmacokinetics of this compound is limited at present.

Introduction

This compound is a potent and full agonist of the thyroid-stimulating hormone receptor (TSHR), a G-protein coupled receptor crucial for regulating thyroid function.[1] Its development as a selective, orally available small molecule distinguishes it from the native glycoprotein hormone, TSH, and recombinant human TSH (rhTSH), offering a valuable probe for TSHR research and a potential lead compound for therapeutic development.[1]

Pharmacology

Mechanism of Action

This compound acts as a selective agonist at the human TSHR. Upon binding, it activates the receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is the principal pathway through which TSH mediates its physiological effects in thyroid follicular cells.[1] this compound interacts with the serpentine domain of the TSHR.[1]

In Vitro Activity

This compound has been demonstrated to be a potent and selective agonist in various in vitro systems. In primary cultures of human thyrocytes, this compound increases the mRNA levels of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, the sodium-iodide symporter, and deiodinase type 2. Furthermore, it has been shown to increase the enzymatic activity of deiodinase type 2.[1]

In Vivo Activity

In vivo studies in mice have confirmed the biological activity of this compound. Oral administration of this compound was found to stimulate thyroid function, demonstrating its oral bioavailability and ability to act on the TSHR in a physiological context.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Receptor | Notes |

| EC50 | 40 nM | Human TSHR | Represents the concentration of this compound that elicits a half-maximal response. |

| Selectivity | >100 µM | Human LHCGR | Demonstrates high selectivity for TSHR over the Luteinizing Hormone/Choriogonadotropin Receptor. |

| Selectivity | >100 µM | Human FSHR | Demonstrates high selectivity for TSHR over the Follicle-Stimulating Hormone Receptor. |

Experimental Protocols

TSHR Agonist Activity Assay (cAMP Measurement)

This protocol outlines the general steps for determining the agonist activity of compounds like this compound at the TSHR by measuring intracellular cAMP levels.

Objective: To quantify the dose-dependent stimulation of cAMP production by this compound in cells expressing the human TSHR.

Materials:

-

HEK293 cells stably expressing the human TSHR.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (e.g., in DMSO).

-

cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

-

Multi-well plates (e.g., 96-well or 384-well).

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the HEK293-TSHR cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., bovine TSH).

-

Cell Treatment: Remove the cell culture medium and replace it with the assay buffer containing the different concentrations of this compound or controls.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Thyroid Function Assessment in Mice

This protocol provides a general workflow for evaluating the in vivo effects of this compound on thyroid function in a murine model.

Objective: To determine if oral administration of this compound stimulates thyroid function in mice.

Materials:

-

Laboratory mice (e.g., C57BL/6).

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Blood collection supplies.

-

ELISA kits for measuring serum thyroxine (T4) and TSH.

-

Radioiodide (e.g., ¹²⁵I) for uptake studies (optional).

-

Gamma counter (if performing radioiodide uptake).

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for a sufficient period.

-

Dosing: Administer this compound or vehicle control to the mice via oral gavage at predetermined doses and schedules.

-

Blood Collection: At specified time points after dosing, collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein).

-

Serum Separation: Process the blood samples to obtain serum.

-

Hormone Measurement: Measure the concentrations of serum T4 and TSH using ELISA kits.

-

(Optional) Radioiodide Uptake: Administer a tracer dose of radioiodide and measure its uptake by the thyroid gland at a specific time point using a gamma counter.

-

Data Analysis: Compare the serum hormone levels and/or radioiodide uptake between the this compound-treated groups and the vehicle control group to assess the effect on thyroid function.

Toxicology and Pharmacokinetics

As of the latest available information, a comprehensive public record of the toxicology and detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not available. While in vivo studies in mice have indicated that this compound is orally available and active, specific parameters such as bioavailability, half-life, metabolism pathways, and potential toxicities have not been detailed in the reviewed literature. Further studies are required to establish the safety and pharmacokinetic properties of this compound. One report mentioned that this compound is stable under neutral and basic conditions (t½ of ~16 hours) but degrades at a low pH (t½ of ~3 hours).

Visualizations

Signaling Pathway of this compound

References

An In-depth Technical Guide to the ML-109 Binding Site on the Thyrotropin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of ML-109, a potent, small-molecule allosteric agonist of the thyrotropin receptor (TSHR). The information presented herein is intended to support research and drug development efforts targeting the TSHR.

Introduction

The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid physiology. It is the primary target of the pituitary hormone thyrotropin (TSH), which regulates the synthesis and release of thyroid hormones. Dysregulation of TSHR activity is implicated in various thyroid disorders, including Graves' disease and hypothyroidism.

This compound has been identified as a potent and full agonist of the TSHR, acting through an allosteric binding site within the transmembrane domain (TMD) of the receptor.[1][2] Unlike the endogenous ligand TSH, which binds to the large extracellular domain (ECD), this compound offers a promising therapeutic alternative due to its small molecular size and distinct mechanism of action.[1][3] This guide delves into the specifics of the this compound binding site, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

The this compound Binding Site

This compound binds to a well-defined allosteric pocket located within the transmembrane helical bundle of the TSHR. This site is distinct from the orthosteric binding site for TSH on the ECD. The binding of this compound stabilizes a conformational state of the receptor that leads to its activation.

Key Interacting Residues

Site-directed mutagenesis studies and structural modeling have identified several key amino acid residues within the transmembrane helices that are crucial for the binding and efficacy of this compound and other small-molecule ligands. These residues contribute to the formation of the allosteric binding pocket and are critical for the signal transduction upon ligand binding.

| Residue | Transmembrane Helix (TMH) | Role in this compound Interaction |

| Val421 | TMH1 | Contributes to the hydrophobic pocket. Mutation to Isoleucine (V421I) leads to constitutive activity. |

| Tyr466 | TMH2 | Forms part of the binding pocket. Mutation to Alanine (Y466A) results in constitutive activation. |

| Thr501 | TMH3 | Involved in ligand binding. Mutation to Alanine (T501A) causes constitutive activity. |

| Leu587 | TMH5 | Lines the allosteric pocket. Mutation to Valine (L587V) leads to constitutive activation. |

| Met637 | TMH6 | A key residue for receptor activation. Mutations (M637C, M637W) result in strong constitutive activation. |

| Ser641 | TMH6 | Contributes to the binding pocket. Mutation to Alanine (S641A) leads to constitutive activity. |

| Tyr643 | TMH6 | Involved in ligand interaction. Mutation to Phenylalanine (Y643F) results in constitutive activation. |

| Leu645 | TMH6 | Forms part of the binding pocket. Mutation to Valine (L645V) leads to constitutive activation. |

| Tyr667 | TMH7 | A critical residue for the action of some allosteric modulators. Mutation to Alanine (Y667A) can reverse the effect of some antagonists to agonists. |

Quantitative Data

The following table summarizes the key quantitative parameters of this compound activity at the TSHR.

| Parameter | Value | Reference |

| EC50 (cAMP accumulation) | 40 nM | |

| Binding Affinity (Kd of TSH) | ~0.3 nM |

Signaling Pathways

The TSHR is known to couple to multiple G protein signaling pathways. This compound, as a full agonist, is expected to activate these pathways, leading to downstream cellular responses.

Gs/cAMP Pathway

The canonical signaling pathway for the TSHR is through the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This is the primary pathway stimulated by TSH and is also potently activated by this compound.

Gq/11 Pathway

The TSHR can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

β-Arrestin Pathway

Upon activation, the TSHR can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Experimental Protocols

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations into the TSHR gene to identify key residues involved in this compound binding and receptor activation.

Workflow:

Detailed Steps:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and a plasmid containing the wild-type TSHR cDNA as a template. Use 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of polymerase in a 50 µL reaction volume. The cycling conditions are typically: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length, with a final extension at 68°C for 7 minutes.

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

-

Transfection: Transfect the sequence-verified mutant TSHR plasmid into a suitable mammalian cell line (e.g., HEK293 or CHO cells) for functional characterization.

Radioligand Binding Assay ([125I]-TSH)

This assay is used to determine the binding affinity (Kd) of TSH and to investigate the allosteric effect of this compound on TSH binding.

Workflow:

Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing the TSHR in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Saturation Binding: To determine the Kd of TSH, incubate a fixed amount of membrane protein with increasing concentrations of [125I]-TSH. For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled TSH.

-

Competition Binding (Allosteric Effect): To assess the effect of this compound, incubate membranes with a fixed concentration of [125I]-TSH and increasing concentrations of unlabeled TSH in the absence and presence of a fixed concentration of this compound.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for TSH. Compare the binding curves in the presence and absence of this compound to determine its effect on TSH affinity. A change in the Kd of TSH indicates an allosteric effect on affinity, while a change in Bmax suggests an effect on the number of available binding sites.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gs/cAMP pathway.

Detailed Steps:

-

Cell Culture: Plate cells stably expressing the TSHR (e.g., CHO-TSHR) in a multi-well plate.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound or TSH for a defined period (e.g., 1 hour) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated TSHR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Detailed Steps:

-

Cell Line: Use a cell line engineered to report β-arrestin recruitment, such as the DiscoverX PathHunter β-Arrestin assay system. In this system, the TSHR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Plate the PathHunter cells in a multi-well plate.

-

Ligand Stimulation: Stimulate the cells with a range of concentrations of this compound for a specific duration (e.g., 90 minutes).

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme. The recruitment of β-arrestin to the TSHR brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a chemiluminescent product.

-